5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIFIQXXPQRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine typically involves:
- Formation of the pyridine core with appropriate substitution.
- Introduction of hydrazine or hydrazine derivatives to form the triazole ring fused to the pyridine.
- Cyclization and ring closure to yield the triazolopyridine scaffold.
- Functional group transformations to install the amine group at the 6-position.
This approach is supported by convergent synthesis strategies combining hydrazinyl-substituted pyridines and other key intermediates.
Detailed Preparation Method from Patent Literature
A comprehensive method is disclosed in patent AU2014302595A1, which, although focused on substituted triazolo[4,3-a]pyridines, provides valuable insights into the preparation of related compounds including the 6-amine derivative.
Stepwise Synthesis Outline:
| Step | Description | Key Reactants | Reaction Conditions | Outcome |
|---|---|---|---|---|
| 1 | Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form NAPA | NAPH + alkylating agent | Controlled alkylation conditions | Stable alkylated intermediate (NAPA) |
| 2 | Coupling of NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) | NAPA + PYRH + coupling reagent | Conditions favoring hydrazide formation | Formation of hydrazide intermediate (HYDZ) |
| 3 | Dehydration of HYDZ to form the fused triazolopyridine | HYDZ + dehydrating agent | Dehydration conditions | Formation of triazolopyridine core (Compound A) |
While this patent focuses on a fluorinated and pyrazolyl-substituted triazolopyridine, the key step of hydrazide formation and subsequent cyclization to form the triazolo[4,3-a]pyridine ring is directly relevant to the preparation of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine.
Hydrazine-Mediated Ring Closure
Another common synthetic route involves the use of hydrazine hydrate to convert chloropyridine derivatives into hydrazinyl-substituted intermediates, which then undergo intramolecular cyclization:
- Starting from 2-chloropyridine derivatives, reaction with hydrazine hydrate in isopropanol yields 2-hydrazinylpyridine intermediates.
- These intermediates undergo cyclization with appropriate electrophiles or under dehydrating conditions to form the triazolopyridine ring system.
This method is useful for introducing the amine group at the 6-position by appropriate substitution on the pyridine ring prior to cyclization.
Microwave-Assisted Metal-Free Synthesis
Recent advances include microwave-assisted, metal-free protocols for synthesizing triazolopyridines:
- Using 1-amino-2-imino-pyridine derivatives as starting materials.
- Reacting with carboxylic acids or other electrophilic partners under microwave irradiation accelerates cyclization.
- This method provides higher yields and shorter reaction times compared to conventional heating.
- It allows for broad substrate scope, including the formation of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine derivatives.
Comparative Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation + Hydrazide Coupling + Dehydration (Patent AU2014302595A1) | NAPH, PYRH, coupling reagents | Alkylation, coupling, dehydration | Conventional heating, controlled conditions | High purity, scalable | Multi-step, requires specific intermediates |
| Hydrazine Substitution of Chloropyridines | 2-chloropyridine derivatives, hydrazine hydrate | Nucleophilic substitution, cyclization | Reflux in isopropanol | Simple reagents, direct amination | May require purification of intermediates |
| Microwave-Assisted Metal-Free Cyclization | 1-amino-2-imino-pyridines, carboxylic acids | Cyclization via C–N bond formation | Microwave irradiation, metal-free | Fast, high yield, environmentally friendly | Requires microwave equipment |
Research Findings and Notes
- The hydrazine-mediated approach is widely used due to the availability of chloropyridine precursors and straightforward reaction conditions.
- Microwave-assisted protocols represent a significant advancement, offering rapid synthesis and potentially greener chemistry.
- Alkylation and coupling strategies allow for the introduction of diverse substituents, enabling the synthesis of functionalized derivatives.
- Crystallization of the final product as salts or hydrates can improve stability and facilitate purification.
- Reaction optimization often involves controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives. For instance, research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. It exhibits activity against a range of bacteria and fungi. The triazole moiety is particularly known for its efficacy against resistant strains of pathogens .
Neuroprotective Effects
Studies have suggested that 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine may have neuroprotective effects. It is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress .
Agriculture
Pesticide Development
Compounds based on 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are being explored for their potential use in developing new pesticides. Their ability to inhibit specific enzymes in pests makes them suitable candidates for creating environmentally friendly pest control solutions .
Material Science
Polymer Chemistry
The compound is also being studied for its applications in polymer chemistry. Its unique structure allows for the synthesis of new polymers with enhanced properties such as thermal stability and chemical resistance. These materials could have applications in coatings and advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The inhibition of this kinase can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Key Observations :
- Aromatic Interactions : The phenyl-substituted analog (C₁₂H₁₄N₄) may exhibit enhanced π-stacking in protein binding pockets .
- Synthetic Accessibility : Methyl derivatives (C₇H₁₂N₄) are simpler to synthesize, with yields >75% reported for analogous triazolo-pyridazine amines .
Core Ring Modifications
Compounds with alternative fused ring systems retain the triazole moiety but differ in ring saturation and heteroatom arrangement:
Key Observations :
- Antimicrobial vs. Kinase Activity : Pyrimidine-fused triazoles (e.g., [1,2,4]triazolo[1,5-c]pyrimidine-13-ones) show antimicrobial effects, while pyridazine analogs (e.g., 8-chloro-6-ethyl derivatives) are prioritized in oncology .
Functional Group Derivatives
Modifications at the 6-position amine or adjacent carbons influence reactivity and applications:
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be represented as follows:
- IUPAC Name : 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Molecular Formula : C_6H_7N_5
- Molecular Weight : 151.16 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant antimicrobial properties. For instance:
- In vitro studies show that derivatives of triazolo-pyridine compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity | Target Organism |
|---|---|---|
| 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine | Moderate | E. coli |
| 3-methyl-5H,6H,7H,[1,2,4]triazolo[4,3-a]pyridine | High | S. aureus |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. A notable study found that derivatives can inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory models:
- Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), triazole derivatives showed a significant decrease in inflammatory markers .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of triazolo-pyridine compounds have shown promise in treating neurodegenerative diseases:
- Mechanism : The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
| Study | Model | Effect Observed |
|---|---|---|
| Neuroprotection Study | SH-SY5Y Cells | Reduced cell death under oxidative stress conditions |
The biological activities of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or modulator at various receptors including nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.
- Enzyme Inhibition : Inhibition of enzymes such as iNOS contributes to its anti-inflammatory effects.
- Antioxidant Activity : The ability to scavenge free radicals enhances its neuroprotective profile.
Q & A
Q. Advanced
- Antioxidant assays : DPPH radical scavenging and FRAP tests evaluate electron-donating capacity (adapted from triazole derivatives in ).
- Enzyme inhibition studies : Kinase or phosphodiesterase assays quantify IC₅₀ values ().
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like adenine phosphoribosyltransferase ().
How do substituent variations affect the compound’s reactivity and bioactivity?
Advanced
Substituents modulate electronic and steric properties:
- Electron-withdrawing groups (e.g., trifluoromethyl): Enhance electrophilicity, improving reactivity in nucleophilic substitutions ().
- Bulkier groups (e.g., isopropyl): Reduce metabolic clearance but may hinder target binding ().
- Amino groups : Increase hydrogen-bonding potential, critical for enzyme inhibition ().
What computational models predict interactions with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time (e.g., binding to pyrrolopyridine targets in ).
- QSAR models : Relate substituent hydrophobicity (ClogP) to antibacterial activity ().
- Free energy calculations : MM-PBSA/GBSA estimate binding affinities for drug design ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
